molecular formula C25H20N2O3S3 B11330218 Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11330218
M. Wt: 492.6 g/mol
InChI Key: YNCBUWDWWJCLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step reactions One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Ethyl 5-cyano-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents imparts unique properties to each compound. For example, the thiophene groups in this compound may enhance its electronic properties, making it more suitable for applications in organic electronics.

List of Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nicardipine

Properties

Molecular Formula

C25H20N2O3S3

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 5-cyano-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H20N2O3S3/c1-2-30-25(29)22-21(20-11-7-13-32-20)17(14-26)24(27-23(22)16-8-4-3-5-9-16)33-15-18(28)19-10-6-12-31-19/h3-13,21,27H,2,15H2,1H3

InChI Key

YNCBUWDWWJCLHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.